2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
Description
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid (CAS: 1822544-80-8) is a Boc-protected amino acid derivative featuring a sulfonated thiopyran ring. Its molecular formula is C₁₂H₂₁NO₆S with a molecular weight of 307.36 g/mol . The compound integrates a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, and a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl moiety. The sulfone group (1,1-dioxide) enhances the electron-withdrawing nature of the thiopyran ring, influencing solubility, stability, and reactivity compared to non-sulfonated analogs . This compound is utilized in peptide synthesis and medicinal chemistry due to its ability to modulate steric and electronic properties in target molecules.
Properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)8-4-6-20(17,18)7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQPKCZYHYRQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822544-80-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid typically involves multiple steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfone Group: The tetrahydrothiopyran ring is then oxidized to introduce the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Amino Acid Coupling: The next step involves coupling the sulfone-containing tetrahydrothiopyran with an amino acid derivative. This is typically done using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Protection with tert-Butoxycarbonyl Group: Finally, the amino group is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the amino functionality. Acidic cleavage is the primary method for Boc removal:
Reaction Conditions
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Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane
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Typical Protocol : Stirring in 4M HCl/dioxane at 25°C for 2–4 hours
Post-deprotection, the free amine can participate in nucleophilic substitution or amide coupling reactions .
Carboxylic Acid Reactivity
The terminal carboxylic acid enables esterification, amidation, and peptide coupling:
These reactions are critical for introducing structural diversity in drug discovery .
Sulfone-Mediated Interactions
The 1,1-dioxidotetrahydro-2H-thiopyran ring contributes to hydrogen bonding and electrostatic interactions:
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Nucleophilic Substitution : The sulfone group stabilizes adjacent leaving groups (e.g., bromine) in SN2 reactions .
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Oxidation Resistance : Unlike thioethers, the sulfone is inert to further oxidation.
Thiopyran Ring Functionalization
The thiopyran core undergoes regioselective modifications:
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C-H Activation : Palladium-catalyzed coup
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- This compound can serve as a precursor for the synthesis of various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, such as increased bioavailability or improved receptor affinity.
- For example, research has indicated that derivatives of amino acids can modulate the activity of P-glycoprotein, which is crucial in drug resistance mechanisms in cancer therapy .
- Peptide Synthesis :
- Antimicrobial Activity :
Biological Studies
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Mechanism of Action :
- Research has focused on understanding how compounds like 2-((tert-butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid interact with biological systems. For instance, studies have shown that modifications to amino acid structures can influence their interaction with glutamate receptors, which are vital for neurotransmission and neuropharmacology .
- Structure-Activity Relationship (SAR) :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfone and amino acid moieties. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in biochemical reactions.
Comparison with Similar Compounds
Key Observations :
- Thiopyran vs. Pyran: The target compound’s thiopyran sulfone moiety increases molecular weight by ~48 g/mol compared to the pyran analog (C₁₂H₂₁NO₅, 259.30 g/mol) .
- Heterocyclic Variations : The thiazole derivative (C₁₀H₁₄N₂O₄S) shares a sulfur-containing heterocycle but lacks the sulfone group, resulting in reduced polarity and molecular weight .
- Aromatic vs. Aliphatic Substituents : The phenyl-containing analog (C₁₄H₁₈N₂O₄) exhibits higher hydrophobicity due to the aromatic ring, contrasting with the aliphatic thiopyran system .
Physicochemical Properties
- Acidity : The sulfone group in the target compound likely lowers the pKa of the carboxylic acid compared to the pyran analog, increasing acidity.
- Solubility : The thiopyran sulfone’s polarity enhances water solubility relative to the pyran and phenyl derivatives but may reduce lipid membrane permeability.
- Stability: The Boc group in all compounds is acid-labile but stable under basic conditions. The sulfone moiety may confer additional oxidative stability compared to non-sulfonated analogs.
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid (CAS No. 1822544-80-8) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is C12H21NO6S, with a molecular weight of 307.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines.
Biological Activity Overview
Research indicates that compounds similar to 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
- Anticancer Properties : Preliminary studies indicate that certain analogs may inhibit tumor growth in vitro, highlighting their potential as anticancer agents.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of related compounds. The results demonstrated that derivatives with the Boc group exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests that modifications in the thiopyran structure could enhance antimicrobial efficacy .
Case Study 2: Anticancer Activity
In a separate investigation, researchers evaluated the cytotoxic effects of various Boc-protected amino acids on cancer cell lines. Results indicated that certain derivatives, including those structurally similar to 2-((tert-butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid, displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics .
Table 1: Comparison of Biological Activities of Related Compounds
The biological activity of 2-((tert-butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid may be attributed to its ability to interact with specific biological targets such as enzymes involved in metabolic pathways. The presence of the thiopyran ring may enhance lipophilicity, facilitating cellular uptake and subsequent biological effects.
Q & A
Basic: What are the key synthetic routes for introducing the tert-butoxycarbonyl (Boc) group in derivatives of this compound?
The Boc group is typically introduced via nucleophilic substitution or coupling reactions. For example, ethyl esters of Boc-protected amino acids (e.g., ethyl 2-((tert-butoxycarbonyl)amino)acetate, CAS 14719-37-0) are synthesized by reacting tert-butoxycarbonyl anhydride (Boc₂O) with the corresponding amino acid in the presence of a base like triethylamine. The thiopyran sulfone moiety may require prior functionalization (e.g., oxidation of tetrahydrothiopyran to the sulfone) before coupling . Solvent choice (e.g., dichloromethane or DMF) and temperature (0–25°C) are critical to minimize side reactions.
Advanced: How can racemization be minimized during Boc protection of the amino group in stereochemically sensitive analogs?
Racemization is a major concern during Boc protection of chiral centers. Methodological solutions include:
- Low-temperature reactions (e.g., 0–5°C) to reduce base-catalyzed epimerization.
- Use of non-polar solvents (e.g., THF or ethyl acetate) to stabilize intermediates.
- Short reaction times monitored by chiral HPLC (e.g., using columns with cellulose-based stationary phases) to detect enantiomeric excess .
Studies on structurally similar compounds (e.g., (S)-2-((Boc)amino)-2-(indenyl)acetic acid, CAS 181227-47-4) show that racemization can be kept below 2% under optimized conditions .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and sulfone moiety (δ ~3.1–3.5 ppm for thiopyran protons).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., theoretical MW calculated from C₁₃H₁₇NO₅S) and detects impurities .
- IR spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl groups (Boc and acetic acid) .
Advanced: How does the sulfone group in the thiopyran ring influence solubility and reactivity in aqueous vs. organic media?
The 1,1-dioxidothiopyran group enhances polarity due to the sulfone’s electron-withdrawing nature. This increases solubility in polar aprotic solvents (e.g., DMSO) but reduces solubility in non-polar solvents (e.g., hexane). Reactivity studies on analogs (e.g., 4-((Boc)amino)piperidine-4-carboxylic acid, CAS 181518-87-6) suggest that the sulfone group stabilizes intermediates in nucleophilic substitution reactions but may require inert atmospheres (N₂/Ar) to prevent oxidation during long-term storage .
Basic: What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions to avoid inhalation .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
- Storage : Store in sealed containers at room temperature, away from moisture (due to Boc group hydrolysis) .
Advanced: What experimental designs are suitable for studying the environmental stability of this compound?
Long-term stability studies should adopt split-plot designs (as in agricultural chemistry trials) to assess variables like pH, temperature, and UV exposure. For example:
- Main plots : Temperature (4°C, 25°C, 40°C).
- Subplots : pH (3, 7, 11).
- Replicates : 4 replicates per condition, analyzed via HPLC for degradation products (e.g., tert-butanol from Boc cleavage) .
Basic: How can computational methods predict the compound’s behavior in drug discovery workflows?
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes requiring sulfone-containing ligands).
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and solubility, critical for pharmacokinetic profiling. The sulfone group may improve aqueous solubility but reduce membrane permeability .
Advanced: What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?
- NOESY/ROESY NMR : Identifies spatial proximity of protons to confirm stereochemistry (e.g., axial vs. equatorial sulfone orientation).
- X-ray crystallography : Resolves absolute configuration, as seen in studies of (2S,3R)-Boc-protected hydroxybutanoic acid derivatives (CAS 101759-72-2) .
- VCD spectroscopy : Vibrational circular dichroism provides complementary data for chiral centers .
Basic: What are the recommended storage conditions to prevent Boc group degradation?
Store under anhydrous conditions (desiccator with silica gel) at 2–8°C. Avoid prolonged exposure to acidic/basic environments, which hydrolyze the Boc group to CO₂ and tert-butanol. Stability data for analogs (e.g., 2-((Boc)amino)-2-(4-hydroxyphenyl)acetic acid, CAS 53249-34-6) indicate a shelf life of >12 months when stored properly .
Advanced: How can kinetic studies optimize reaction yields in multi-step syntheses involving this compound?
- Rate-determining step identification : Use in-situ IR or Raman spectroscopy to monitor reaction progress (e.g., Boc deprotection with TFA).
- DoE (Design of Experiments) : Vary parameters like catalyst loading (e.g., DMAP for acylations) and solvent polarity to maximize yield. For example, a central composite design for coupling reactions improved yields from 65% to 89% in related Boc-protected systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
